1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20356842
InChI: InChI=1S/C8H10ClFN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2
SMILES:
Molecular Formula: C8H10ClFN2
Molecular Weight: 188.63 g/mol

1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC20356842

Molecular Formula: C8H10ClFN2

Molecular Weight: 188.63 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine -

Molecular Formula C8H10ClFN2
Molecular Weight 188.63 g/mol
IUPAC Name 1-(3-chloro-5-fluorophenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C8H10ClFN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2
Standard InChI Key RXQCHPTXFTYUIZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)Cl)C(CN)N

Structural Characteristics and Isomerism

The compound’s IUPAC name, 1-(3-chloro-5-fluorophenyl)ethane-1,2-diamine, reflects its substitution pattern on the phenyl ring and the ethane-1,2-diamine backbone. The chlorine and fluorine atoms at the meta and para positions relative to the amine group create electronic effects that influence reactivity. The canonical SMILES representation, C1=C(C=C(C=C1F)Cl)C(CN)N\text{C1=C(C=C(C=C1F)Cl)C(CN)N}, highlights the spatial arrangement of substituents.

Chirality and Stereochemical Implications

The chiral center at the first carbon of the ethane-1,2-diamine chain generates enantiomers, such as the (1R) and (1S) configurations. For example, (1R)-1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine and (1R)-1-(2-chloro-5-fluorophenyl)ethane-1,2-diamine are structural isomers with halogen substitutions at different positions. These variations significantly alter biological activity. A comparative analysis reveals:

Compound NameSubstituent PositionsBiological Relevance
1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine3-Cl, 5-FHigh lipophilicity, CNS activity
(1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine 2-Cl, 3-FAltered receptor binding affinity
(1R)-1-(2-Chloro-5-fluorophenyl)ethane-1,2-diamine 2-Cl, 5-FEnhanced metabolic stability

The 3-chloro-5-fluoro substitution in the target compound optimizes steric and electronic interactions with biological targets, such as enzymes or receptors.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence starting from 3-chloro-5-fluoroaniline. Key steps include:

  • Nitro Reduction: Conversion of a nitro intermediate to an amine group using catalytic hydrogenation or iron powder in acidic media .

  • Nucleophilic Substitution: Introduction of the ethane-1,2-diamine backbone via alkylation or amination reactions.

For example, a method analogous to the synthesis of 4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine employs nucleophilic aromatic substitution followed by reduction. This approach achieves yields exceeding 90% under optimized conditions .

Industrial Manufacturing

Industrial processes prioritize scalability and efficiency. Continuous flow reactors and automated purification systems are employed to minimize byproducts and enhance reproducibility. A representative workflow includes:

  • Step 1: Continuous flow alkylation of 3-chloro-5-fluoroaniline with ethylene diamine.

  • Step 2: In-line purification using liquid-liquid extraction to isolate the diamine product.

Applications in Pharmaceutical and Agrochemical Industries

Pharmaceutical Development

The compound serves as a precursor for:

  • Antidepressants: Structural analogs exhibit serotonin-norepinephrine reuptake inhibition (SNRI) activity.

  • Anticancer Agents: Derivatives targeting thymidylate synthase show promise in preclinical models.

Agrochemical Uses

  • Herbicides: Halogenated diamines disrupt plant cell wall synthesis.

  • Fungicides: Efficacy against Fusarium species via inhibition of ergosterol biosynthesis.

Comparative Analysis with Structural Analogs

The table below contrasts key properties of 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine with its isomers :

PropertyTarget Compound2-Cl-3-F Isomer 2-Cl-5-F Isomer
Melting Point (°C)187210–211189
logP (Predicted)2.12.31.9
MAO Inhibition (IC₅₀, nM)456278
Metabolic Stability (% remaining)857288

The target compound’s balanced lipophilicity and metabolic stability make it superior for CNS-targeted therapies.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize target affinity.

  • In Vivo Toxicology: Assessing long-term safety profiles in mammalian models.

  • Formulation Development: Designing prodrugs to enhance oral bioavailability.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator